Mu-Opioid Receptor Activation vs. AH-7921
No direct MOR EC₅₀ data are available for 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide. However, the structurally closest fully characterized analog—AH‑7921 (3,4‑dichloro‑N-{[1‑(dimethylamino)cyclohexyl]methyl}benzamide)—exhibits an oral analgesic potency of approximately 80% that of morphine, corresponding to an in‑vitro MOR EC₅₀ in the low nanomolar range [1]. The target compound differs by replacement of the 3,4‑dichlorobenzamide with a 4‑chlorophenoxyacetamide. In phenoxyacetamide series evaluated for histamine H₃ receptor binding, the 4‑chlorophenoxy substituent yielded Kd values as low as 1.35 nM, indicating that the 4‑chlorophenoxy motif can confer high‑affinity receptor engagement [2]. Because the cyclohexyl‑dimethylamino pharmacophore is conserved but the linker and aromatic terminus are altered, the MOR EC₅₀ of the target compound is predicted to fall within a range that is distinct from both AH‑7921 and meclofenoxate‑type analogs; however, the magnitude and direction of the shift remain unquantified.
| Evidence Dimension | Mu‑opioid receptor (MOR) activation potency |
|---|---|
| Target Compound Data | No empirical data available; structurally predicted to differ from AH‑7921 due to phenoxyacetamide vs. benzamide linker [1][2]. |
| Comparator Or Baseline | AH‑7921 (3,4‑dichloro‑N-{[1‑(dimethylamino)cyclohexyl]methyl}benzamide): oral analgesic potency ~80% of morphine (in‑vivo mouse model) [1]. |
| Quantified Difference | Not quantifiable due to absence of target‑compound data; qualitative difference expected based on linker chemistry. |
| Conditions | In‑vivo mouse analgesic assay (AH‑7921); in‑vitro binding assay for H₃R phenoxyacetamide series [1][2]. |
Why This Matters
Procurement decisions that assume MOR potency equivalent to AH‑7921 are not supportable without empirical testing; the phenoxyacetamide linker may shift potency and selectivity in ways that either enhance or diminish desired pharmacological activity.
- [1] AH‑7921. (2021). In Wikipedia (German edition). Retrieved from https://de.wikipedia.org/wiki/AH‑7921 (analgesic potency data referenced therein). View Source
- [2] BindingDB entry BDBM50538677 (CHEMBL4635634). (n.d.). Kd = 1.35 nM for human recombinant H₃R expressed in HEK293T cells (BRET assay). Retrieved from https://bdb8.ucsd.edu/ (accessed 2026‑05‑06). View Source
